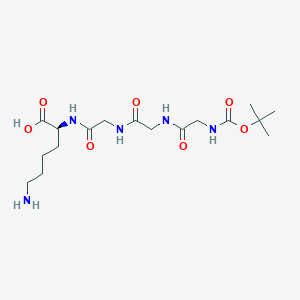

Boc-Gly-Gly-Gly-Lys-OH

Vue d'ensemble

Description

“Boc-Gly-Gly-Gly-Lys-OH” is a peptide sequence that is often used in peptide synthesis . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group of amino acids . The “Gly” and “Lys” refer to the amino acids glycine and lysine, respectively .

Synthesis Analysis

The synthesis of peptides like “this compound” often involves the use of Boc-protected amino acids . The Boc group is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis

The molecular structure of a similar compound, “Boc-Gly-Gly-OH”, has been reported . It has a molecular formula of C9H16N2O5 and a mono-isotopic mass of 232.105927 Da . The structure of “this compound” would be similar, but with an additional glycine and lysine residue.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” would likely involve the coupling of Boc-protected amino acids . This can be achieved through various methods, such as the use of coupling reagents or solid-phase peptide synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Boc-Gly-Gly-OH”, have been reported . It has a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a flash point of 144.9±23.2 °C . The properties of “this compound” would be similar, but may vary due to the additional glycine and lysine residue.Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Boc-Gly-Gly-Gly-Lys-OH est couramment utilisé dans la synthèse peptidique en phase solide. Dans cette méthode, le groupe Boc sert de groupe protecteur pour les résidus d'acides aminés. Pendant la SPPS, la chaîne peptidique est allongée pas à pas sur un support solide, permettant un assemblage efficace et contrôlé de peptides complexes. This compound sert de bloc de construction pour la construction de peptides plus longs avec des séquences spécifiques .

Synthèse peptidique écologiquement responsable

Les chercheurs se concentrent de plus en plus sur des méthodes de synthèse respectueuses de l'environnement. This compound joue un rôle dans la synthèse peptidique à base d'eau, qui évite l'utilisation de solvants organiques. En utilisant des réactions de couplage assistées par micro-ondes de réactifs nanométriques, de nanoparticules et de nanomicelles, this compound contribue à une production peptidique plus verte .

Synthèse d'analogues de médicaments neuroprotecteurs

This compound participe à la synthèse d'analogues de médicaments neuroprotecteurs. Ces composés sont conçus pour imiter les peptides naturels ayant des effets thérapeutiques potentiels sur les troubles neurologiques. En modifiant le squelette de this compound, les chercheurs peuvent explorer de nouveaux candidats médicaments .

Promoteur pour les réactions d'allylation

En synthèse organique, this compound agit comme un promoteur pour les réactions d'allylation. L'allylation consiste à introduire un groupe allyle dans une molécule, conduisant souvent à des intermédiaires précieux pour des transformations chimiques ultérieures. This compound facilite ces réactions, élargissant son utilité en chimie synthétique .

Conjugués anticorps-médicaments (ADC)

This compound, lorsqu'il est modifié avec un lieur clivable, trouve une application dans les conjugués anticorps-médicaments (ADC). Les ADC combinent la spécificité des anticorps avec la puissance des médicaments cytotoxiques. Le groupe Boc permet une libération contrôlée de la charge utile médicamenteuse après internalisation par les cellules cibles, améliorant l'efficacité thérapeutique .

Préparation de substrats et d'inhibiteurs enzymatiques

De courts fragments de peptides protégés dérivés de this compound sont utiles pour la synthèse en phase solution. Ces fragments servent de substrats ou d'inhibiteurs enzymatiques, aidant aux études biochimiques et au développement de médicaments. Les chercheurs peuvent adapter ces peptides pour interagir avec des enzymes spécifiques, fournissant des informations précieuses sur les processus biologiques .

Safety and Hazards

The safety and hazards associated with “Boc-Gly-Gly-Gly-Lys-OH” would likely be similar to those of other Boc-protected peptides. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

Boc-Gly-Gly-Gly-Lys-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is a chemical compound that is commonly used as an amino acid protecting group . The primary targets of this compound are the amino groups of amino acids, specifically glycine residues .

Mode of Action

The compound interacts with its targets by attaching to the amino groups of the glycine residues, thereby protecting these groups from undergoing any unwanted side reactions during peptide synthesis . This is achieved through the esterification reaction, which synthesizes N-Boc amino acid esters for peptide chemistry .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve peptide synthesis. The compound acts as a protecting group that is added during the synthesis of peptides or proteins. Once the appropriate conditions are met, the protecting group is removed, allowing the peptide chain to elongate .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the successful synthesis of peptides or proteins without unwanted side reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, while the compound is stable under normal temperatures, it may degrade under high temperatures, direct sunlight, or humid conditions . Therefore, it is typically stored under controlled conditions to maintain its stability and effectiveness .

Analyse Biochimique

Biochemical Properties

Boc-Gly-Gly-Gly-Lys-OH, as a protected peptide, plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The Boc group protects the amino group of the peptide from unwanted side reactions, allowing for the successful formation of peptide bonds . The nature of these interactions is primarily chemical, involving bond formation and cleavage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in peptide synthesis. It binds to specific enzymes that facilitate the formation of peptide bonds. The Boc group in the compound acts as a protective group, preventing unwanted reactions with the amino group of the peptide. This allows for the precise and controlled synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. As a protected peptide, it is generally stable under normal conditions. Specific conditions or reagents can cause the removal of the Boc group, a necessary step in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes that facilitate the formation and cleavage of peptide bonds. The Boc group can also interact with specific reagents that remove the protective group, a key step in the synthesis process .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWOXYLAOMHRQJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

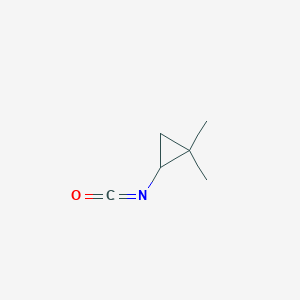

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)

![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)